molecular formula C18H22N2O3 B2628574 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1351647-62-5

1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2628574
CAS No.: 1351647-62-5
M. Wt: 314.385
InChI Key: OSUQNASSQOADOL-UHFFFAOYSA-N
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Description

1-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative characterized by a tetrahydropyran (THP) ring substituted with a hydroxyl group and a naphthalen-1-ylmethyl moiety. Urea derivatives are often explored for pharmaceutical applications, such as enzyme inhibition or receptor modulation, due to their hydrogen-bonding capacity .

Properties

IUPAC Name

1-[(4-hydroxyoxan-4-yl)methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-17(20-13-18(22)8-10-23-11-9-18)19-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,22H,8-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUQNASSQOADOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps, including the formation of the hydroxytetrahydropyran ring and the subsequent attachment of the naphthalenylmethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to more consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Studies have shown that it can inhibit tumor cell proliferation through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cell survival and growth. For instance, a study demonstrated that derivatives of urea compounds were tested against National Cancer Institute's NCI-60 human cancer cell lines, revealing promising antiproliferative effects .

Antimicrobial Effects

Preliminary investigations suggest that 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea possesses antimicrobial properties . In vitro studies have indicated its effectiveness against various microbial strains, making it a candidate for therapeutic applications in infectious diseases.

Anticancer Mechanism Study

In a controlled laboratory setting, the compound was tested against breast cancer cell lines. Results indicated that it induced apoptosis via activation of caspase pathways, suggesting its potential as a lead compound for new anticancer therapies.

Antimicrobial Efficacy Study

A study focusing on the antimicrobial properties of various urea derivatives included this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent for treating infections.

Data Tables

Activity TypeObserved EffectsReference
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison :

1-Naphthalen-1-yl-3-pyridin-4-ylurea (): Replaces the THP-hydroxyl group with a pyridine ring.

3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-naphthalen-2-yl-1,5-dihydro-pyrrol-2-one (): Features a naphthalen-2-yl group and a dihydro-pyrrolone core.

Naphthalen-1-ylmethyl-substituted amines (): Amine derivatives with naphthalen-1-ylmethyl groups but lacking the urea backbone.

Structural and Functional Differences :

Feature Target Compound 1-Naphthalen-1-yl-3-pyridin-4-ylurea Naphthalen-2-yl Dihydro-pyrrolone Naphthalen-1-ylmethyl Amines
Core Structure Urea Urea Dihydro-pyrrolone Amine
Aromatic Substituent Naphthalen-1-ylmethyl Naphthalen-1-yl Naphthalen-2-yl Naphthalen-1-ylmethyl
Heterocyclic Group 4-Hydroxy-THP Pyridin-4-yl Hydroxy-propyl + benzoyl Methylnaphthalene variants
Hydrogen-Bonding Sites Urea (-NH), THP-OH Urea (-NH), pyridine N Hydroxy groups, carbonyl Amine (-NH)
  • Substituent Position : The naphthalen-1-yl group in the target compound vs. naphthalen-2-yl in ’s dihydro-pyrrolone may lead to divergent steric and electronic interactions. Naphthalen-1-yl’s peri-substitution could hinder rotational freedom compared to naphthalen-2-yl .
  • Pyridine’s basic nitrogen, however, might offer stronger binding to acidic biological targets .

Biological Activity

1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure includes a naphthalene moiety and a tetrahydro-pyran derivative, which may contribute to its biological properties.

Chemical Structure

The molecular formula of the compound is C16H19N3O3C_{16}H_{19}N_{3}O_{3}, and its structure can be represented as follows:

1 4 hydroxytetrahydro 2H pyran 4 yl methyl 3 naphthalen 1 ylmethyl urea\text{1 4 hydroxytetrahydro 2H pyran 4 yl methyl 3 naphthalen 1 ylmethyl urea}

Research indicates that compounds similar to 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea may act as inhibitors of specific enzymes or pathways involved in disease processes. For instance, derivatives with tetrahydro-pyran structures have been shown to inhibit pyruvate dehydrogenase kinase (PDHK1), which plays a role in cancer metabolism .

Anticancer Properties

Several studies highlight the anticancer potential of similar compounds. For example, tetrahydro-pyran derivatives have been evaluated for their ability to modulate metabolic pathways in cancer cells, potentially leading to reduced tumor growth and enhanced apoptosis . The mechanism often involves the inhibition of key metabolic enzymes, which disrupts the energy supply of cancer cells.

Analgesic Effects

The biological activity of related compounds has also been studied for analgesic effects. Research suggests that certain naphthalene derivatives exhibit pain-relieving properties by interacting with pain pathways in the central nervous system . This may provide insights into the potential use of 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea as an analgesic agent.

Case Study 1: PDHK1 Inhibition

In a study focusing on PDHK1 inhibitors, compounds similar to 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea were synthesized and evaluated. The results indicated significant inhibition of PDHK1 activity, leading to altered glucose metabolism in cancer cells. This suggests that such compounds could be developed into therapeutic agents targeting metabolic dysregulation in tumors .

Case Study 2: Pain Management

Another study investigated the analgesic properties of naphthalene-containing compounds. The findings showed that these compounds could effectively reduce pain responses in animal models, indicating their potential as non-opioid analgesics. The study emphasized the importance of further research into their mechanisms and efficacy .

Data Tables

Property Value
Molecular Formula C₁₆H₁₉N₃O₃
Molecular Weight 299.34 g/mol
CAS Number Not available
Biological Activities Anticancer, Analgesic

Q & A

Basic: What are the critical steps in synthesizing 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of precursors, such as functionalized tetrahydropyran and naphthalene derivatives, using coupling agents (e.g., carbodiimides) and protecting groups for reactive hydroxyl or amine moieties .
  • Step 2: Urea bond formation via reaction of isocyanate intermediates with amines under inert atmospheres, often using solvents like DMF or THF .
  • Optimization:
    • Temperature control (0°C to reflux) to minimize side reactions.
    • Catalyst selection (e.g., palladium for coupling reactions) to enhance yield .
    • Purification via column chromatography or recrystallization to achieve >95% purity .

Advanced: How can researchers resolve conflicting spectroscopic data during structural characterization?

Methodological Answer:
Contradictions in NMR or MS data may arise from:

  • Tautomerism or conformational flexibility in the urea moiety. Use variable-temperature NMR to identify dynamic processes .
  • Impurity interference: Employ HPLC-MS to isolate and identify byproducts .
  • X-ray crystallography for unambiguous confirmation of stereochemistry and bond connectivity, especially for chiral centers in the tetrahydropyran ring .

Basic: What methodologies are recommended for evaluating the compound's biological activity in vitro?

Methodological Answer:

  • Enzyme inhibition assays: Use fluorescence-based or colorimetric assays (e.g., IC50 determination) to screen for activity against targets like kinases or proteases .
  • Cell viability assays: MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Binding studies: Surface plasmon resonance (SPR) to quantify interactions with receptors .

Advanced: How should discrepancies in biological activity across studies be analyzed?

Methodological Answer:
Discrepancies may stem from:

  • Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls .
  • Solubility differences: Use DMSO stock solutions with consistent concentrations (<0.1% v/v) to avoid solvent interference .
  • Off-target effects: Perform kinome-wide profiling or CRISPR-Cas9 knockouts to validate target specificity .

Advanced: What strategies are effective for elucidating the compound's mechanism of action?

Methodological Answer:

  • Molecular docking: Use software like AutoDock Vina to predict binding modes with protein targets (e.g., COX-2 or β-amyloid) .
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics and stoichiometry .
  • Gene expression profiling: RNA-seq or qPCR to identify downstream pathways affected by the compound .

Basic: What methods determine the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by HPLC analysis to track degradation products .
  • Thermogravimetric analysis (TGA): Assess thermal stability up to 300°C .
  • Accelerated storage testing: Store at 40°C/75% RH for 4 weeks and monitor purity via LC-MS .

Advanced: How can QSAR models be applied to optimize the compound's bioactivity?

Methodological Answer:

  • Descriptor selection: Calculate electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters for substituents on the naphthalene and tetrahydropyran moieties .
  • Model validation: Use leave-one-out cross-validation and external test sets to ensure robustness .
  • Lead optimization: Synthesize derivatives with predicted higher activity (e.g., halogen substitutions for improved binding) .

Advanced: What experimental approaches address unexpected reactivity during synthetic scale-up?

Methodological Answer:

  • Reaction calorimetry: Monitor exothermicity to prevent thermal runaway in large batches .
  • DoE (Design of Experiments): Use factorial designs to optimize parameters like solvent polarity (e.g., switching from DMF to acetonitrile) or catalyst loading .
  • In-line analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

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